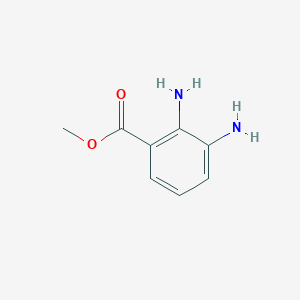

Methyl 2,3-diaminobenzoate

Vue d'ensemble

Description

(111)Le chlorure d'indium est un composé radiopharmaceutique largement utilisé en médecine nucléaire à des fins diagnostiques et thérapeutiques. Il contient le radio-isotope indium-111, qui a une demi-vie d'environ 2,8 jours et se désintègre par capture électronique, émettant un rayonnement gamma. Cette propriété rend le (111)chlorure d'indium précieux pour l'imagerie médicale et la thérapie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : (111)Le chlorure d'indium est généralement produit en bombardant une cible de cadmium avec des protons dans un cyclotron. La réaction implique la transformation du cadmium-111 en indium-111 par une réaction (p,n). L'indium-111 résultant est ensuite séparé chimiquement et purifié pour obtenir le (111)chlorure d'indium .

Méthodes de production industrielle : La production industrielle du (111)chlorure d'indium implique l'utilisation de cibles de cadmium enrichies et le bombardement de protons dans un cyclotron. Le processus comprend la purification radiochimique par chromatographie sur colonne pour atteindre une activité spécifique élevée et une pureté radiochimique .

Analyse Des Réactions Chimiques

Types de réactions : (111)Le chlorure d'indium subit diverses réactions chimiques, notamment :

Oxydation : L'indium peut être oxydé pour former des états d'oxydation plus élevés.

Réduction : L'indium peut être réduit à des états d'oxydation plus bas.

Substitution : L'indium peut participer à des réactions de substitution avec d'autres ligands.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que l'oxygène ou les halogènes peuvent oxyder l'indium.

Réduction : Des agents réducteurs comme l'hydrogène ou les métaux peuvent réduire l'indium.

Substitution : Des ligands tels que les ions chlorure ou les ligands organiques peuvent se substituer dans des réactions avec l'indium.

Principaux produits formés :

Oxydation : Composés à l'état d'oxydation supérieur de l'indium.

Réduction : Composés à l'état d'oxydation inférieur de l'indium.

Substitution : Divers complexes d'indium avec des ligands substitués.

4. Applications de la recherche scientifique

(111)Le chlorure d'indium a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme traceur radioactif pour étudier les réactions chimiques et les mécanismes.

Biologie : Employé pour le marquage des molécules biologiques afin de les suivre et de les imager.

Médecine : Utilisé dans l'imagerie diagnostique pour détecter les tumeurs, les infections et les inflammations. .

Industrie : Appliqué dans le développement de radiopharmaceutiques et dans les processus de contrôle qualité.

5. Mécanisme d'action

(111)Le chlorure d'indium agit comme un traceur radioactif en marquant des anticorps monoclonaux ou d'autres molécules cibles. Lorsqu'il est administré, il se lie à des cibles moléculaires spécifiques, telles que les cellules cancéreuses ou les sites d'infection. Le rayonnement gamma émis par l'indium-111 permet de visualiser et de localiser ces cibles à l'aide de gamma-caméras .

Composés similaires :

Chlorure de gallium-67 : Un autre radiopharmaceutique utilisé pour l'imagerie et le diagnostic.

Technétium-99m : Largement utilisé en médecine nucléaire pour diverses applications d'imagerie.

Iode-123 : Utilisé en imagerie diagnostique, en particulier pour les études de la thyroïde.

Unicité du (111)chlorure d'indium : (111)Le chlorure d'indium est unique en raison de sa demi-vie modérée, qui fournit suffisamment de temps pour les études d'imagerie sans exposition excessive aux radiations. Ses émissions gamma sont facilement détectables, ce qui le rend très efficace pour une imagerie de haute qualité. De plus, sa capacité à marquer une large gamme de molécules cibles augmente sa polyvalence dans les applications médicales et scientifiques .

Applications De Recherche Scientifique

(111)Indium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a radiotracer for studying chemical reactions and mechanisms.

Biology: Employed in labeling biological molecules for tracking and imaging.

Medicine: Utilized in diagnostic imaging for detecting tumors, infections, and inflammation. .

Industry: Applied in the development of radiopharmaceuticals and in quality control processes.

Mécanisme D'action

(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .

Comparaison Avec Des Composés Similaires

Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.

Technetium-99m: Widely used in nuclear medicine for various imaging applications.

Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.

Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .

Propriétés

IUPAC Name |

methyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHLOLVEXWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341265 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107582-20-7 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

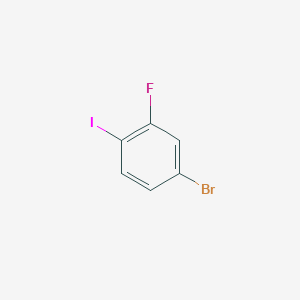

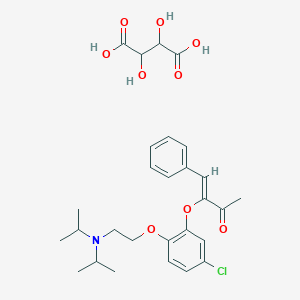

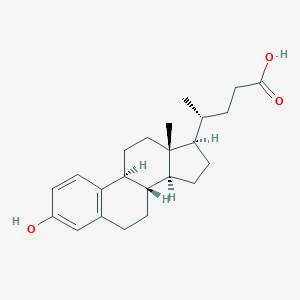

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)

![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)